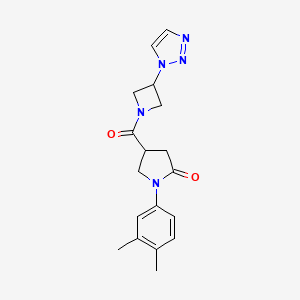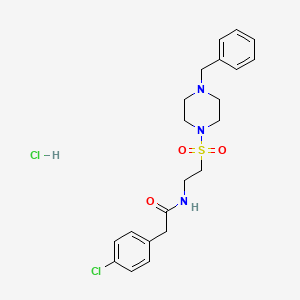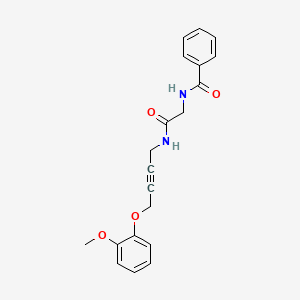
3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. In
Mécanisme D'action
The mechanism of action of 3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione is not fully understood. However, it is believed to act by inhibiting the proliferation of cancer cells through the induction of apoptosis or programmed cell death. It may also inhibit the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione have been studied in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi by disrupting their cell wall synthesis. In animal studies, it has exhibited low toxicity and good pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione in lab experiments include its potent anticancer and antifungal activity, low toxicity, and good pharmacokinetic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and the need for more in vivo studies to determine its efficacy and safety in animal models.
Orientations Futures
There are several future directions for the research on 3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione. These include:
1. Further studies to understand its mechanism of action and identify its molecular targets in cancer cells and fungi.
2. Development of more potent derivatives of this compound with improved pharmacokinetic properties and lower toxicity.
3. Evaluation of its efficacy and safety in animal models and clinical trials.
4. Investigation of its potential applications in other diseases such as viral infections and autoimmune disorders.
5. Exploration of its use in combination with other anticancer or antifungal agents to enhance its therapeutic effect.
Conclusion:
In conclusion, 3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione is a promising compound with potential applications in the field of medicinal chemistry. Its potent anticancer and antifungal activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione involves the reaction of 2-oxo-1,3-dioxolane with 4,5-diphenylimidazole-2-thione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The final product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
The scientific research application of 3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione is primarily in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal activity against Candida albicans and Cryptococcus neoformans.
Propriétés
IUPAC Name |
3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c24-20-21-18(15-8-3-1-4-9-15)19(16-10-5-2-6-11-16)22(20)14-17-12-7-13-23-17/h1-6,8-11,17H,7,12-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJBXCXAEHYUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-diphenyl-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)
![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)



![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)
![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)




![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)
